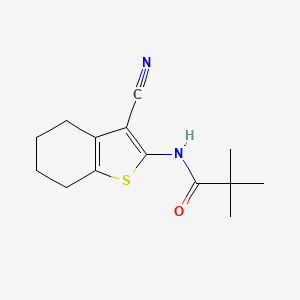

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide is a complex organic compound characterized by its unique structure, which includes a benzothiophene ring system substituted with a cyano group and a 2,2-dimethylpropanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriate thiophene derivatives under acidic or basic conditions. Subsequent functionalization introduces the cyano group and the 2,2-dimethylpropanamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Hydrolysis of the Cyano Group

The cyano group (−C≡N) undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid or amide. While direct data for this compound is limited, analogous tetrahydrobenzothiophene derivatives show:

Amide Bond Reactivity

The propanamide group participates in nucleophilic substitution or hydrolysis:

Ring Functionalization

The tetrahydrobenzothiophene ring undergoes oxidation or electrophilic substitution:

Stability Under Thermal and pH Conditions

Studies on structurally related compounds reveal:

Metabolic Pathways (Predicted)

Based on cytochrome P450 enzyme interactions:

| Enzyme | Reaction | Metabolite | Reference |

|---|---|---|---|

| CYP3A4 | N-Dealkylation | 2,2-Dimethylpropanoic acid + dealkylated benzothiophene | |

| CYP2D6 | Hydroxylation | 5-Hydroxy-tetrahydrobenzothiophene derivative |

Synthetic Modifications

The compound serves as a precursor for pharmacologically active analogs:

Key Research Findings

- Electrophilic Substitution : The electron-withdrawing cyano group directs electrophiles to the para position of the benzothiophene ring (C-5) .

- Steric Effects : The 2,2-dimethylpropanamide group reduces reactivity at the amide nitrogen, favoring hydrolysis over alkylation .

- Thermal Stability : Decomposition above 150°C produces cyanide gas and aromatic sulfides, necessitating controlled handling .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide may be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications requiring stability and reactivity.

Wirkmechanismus

The mechanism by which N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. The cyano group and the benzothiophene ring system play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-pyridinylthioacetamide

Uniqueness: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.

Biologische Aktivität

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide is a compound of significant interest in pharmacological research due to its biological activity, particularly as an inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H18N2S

- Molecular Weight : 250.37 g/mol

- CAS Number : 312917-14-9

This compound acts primarily as a selective inhibitor of JNK2 and JNK3 kinases. These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.

Binding Characteristics

Research indicates that this compound binds to the ATP-binding site of JNKs with high affinity. The 3-cyano substituent forms hydrogen bonds with the hinge region of the kinase, which is critical for its inhibitory activity. The potency of this compound is reflected in its pIC50 values:

- JNK2 : pIC50 = 6.5

- JNK3 : pIC50 = 6.7

Inhibition of JNK Pathway

The inhibition of JNK pathways has been associated with various therapeutic effects:

- Anti-inflammatory Effects : By inhibiting JNK signaling, this compound may reduce inflammatory responses in various models.

- Neuroprotective Properties : Studies suggest that JNK inhibitors can protect against neuronal cell death in models of neurodegenerative diseases.

- Cancer Therapy Potential : Given the role of JNK in cancer progression and metastasis, this compound may have applications in oncology.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Eigenschaften

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-14(2,3)13(17)16-12-10(8-15)9-6-4-5-7-11(9)18-12/h4-7H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKENMJDIHMOPFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.